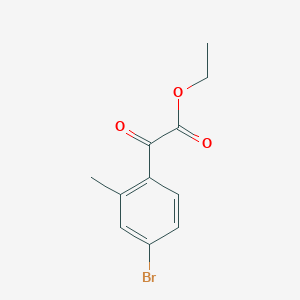

Ethyl 4-bromo-2-methylbenzoylformate

Descripción general

Descripción

Synthesis Analysis

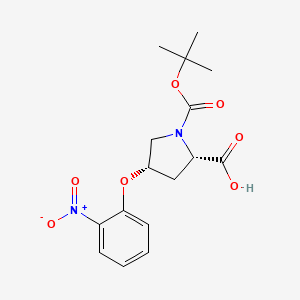

The synthesis of related compounds involves the reaction of halogenated phenacyl bromides with carboxylic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . This method could potentially be applied to the synthesis of Ethyl 4-bromo-2-methylbenzoylformate by reacting 4-bromo-2-methylbenzoic acid with an appropriate leaving group such as ethyl chloroformate in a similar base-mediated reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be used to determine the molecular structure of this compound. Theoretical calculations using density functional theory (DFT) can provide optimized geometrical parameters, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

The related compounds exhibit reactivity that is characteristic of esters and benzoate derivatives. For example, ethyl 2-hydroxymethylbenzoate can undergo cyclization to form phthalide under certain conditions, indicating that the ester group can participate in intramolecular reactions . This compound may also undergo similar intramolecular reactions or react with nucleophiles due to the presence of the ester group and the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various spectroscopic techniques. For instance, FTIR can be used to identify functional groups and assess purity . Gas chromatography can be employed for the assay of ester compounds in complex mixtures . The first hyperpolarizability and infrared intensities of related compounds have been reported, which could be indicative of the non-linear optical properties of this compound .

Aplicaciones Científicas De Investigación

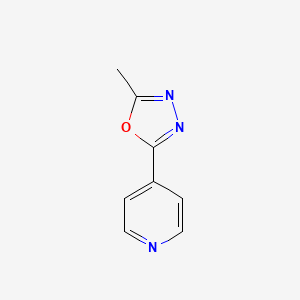

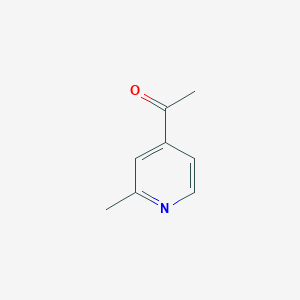

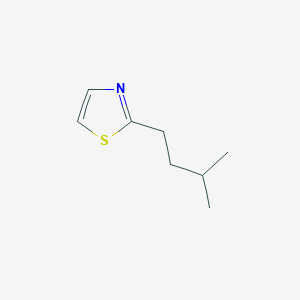

Synthesis of Heterocyclic Compounds Ethyl 4-bromo-2-methylbenzoylformate is utilized in the synthesis of various heterocyclic compounds. For example, it plays a role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, a class of heterocyclic compounds with potential applications in pharmaceuticals and material science (Pokhodylo & Obushak, 2019).

Spectroscopic and Crystallographic Characterization This chemical is also significant in the synthesis of compounds used for spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations. These characterizations are essential for understanding the molecular structure and properties of new compounds (Haroon et al., 2019).

Involvement in P-C Coupling Reactions this compound is used in phosphorus-carbon (P-C) coupling reactions. These reactions are critical in the field of organic chemistry for creating new molecular structures, which have a range of applications in medicinal chemistry and material science (Jablonkai & Keglevich, 2015).

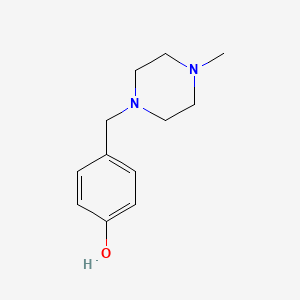

Synthesis of Monoamine Oxidase Inhibitors Research indicates its use in the synthesis of monoamine oxidase inhibitors, which are compounds of significant interest in the treatment of neurological disorders such as depression (Misra, Dwivedi, & Parmar, 1980).

Role in Polymer Chemistry It is involved in the synthesis of polymers, highlighting its versatility and importance in the field of polymer science. This application is crucial for developing new materials with specific properties and functions (Sumida & Vogl, 1981).

Antioxidant Properties in Marine Algae Derivatives of this compound in marine algae exhibit antioxidant properties, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWVCRJPUIBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609933 | |

| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383363-34-6 | |

| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)